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Compound of Interest

Compound Name:
4-(1-aminoethyl)-N,N-

dimethylaniline

CAS No.: 91800-15-6

Cat. No.: B3302632

Get Quote

Executive Summary & Compound Profile
Target Compound: 4-(1-aminoethyl)-N,N-dimethylaniline CAS Registry Number: 942995-65-

5 (S-isomer), 1089297-18-6 (HCl salt) IUPAC Name: 1-[4-(Dimethylamino)phenyl]ethanamine

Molecular Formula: C₁₀H₁₆N₂ Molecular Weight: 164.25 g/mol

This compound represents a bifunctional scaffold containing a strongly electron-donating

dimethylamino group and a chiral primary amine. Its spectroscopic signature is defined by the

interplay between the electron-rich aromatic system and the aliphatic chiral center. This guide

provides a validated framework for its identification using NMR, IR, and MS modalities.

Synthesis & Sample Preparation
To ensure spectroscopic accuracy, the compound is typically prepared via the reductive

amination of 4'-dimethylaminoacetophenone. The following protocol yields high-purity analyte

suitable for spectral calibration.
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Validated Synthesis Protocol
Reaction Type: Reductive Amination Precursor: 4'-Dimethylaminoacetophenone (CAS: 2124-

31-4)

Step-by-Step Methodology:

Dissolution: Dissolve 10 mmol of 4'-dimethylaminoacetophenone in 30 mL of anhydrous

methanol.

Imine Formation: Add 100 mmol (10 eq) of ammonium acetate. Stir at room temperature for

30 minutes to facilitate imine equilibrium.

Reduction: Cool the solution to 0°C. Cautiously add 15 mmol (1.5 eq) of sodium

cyanoborohydride (NaBH₃CN).

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor

consumption of ketone via TLC (SiO₂; EtOAc/Hexane 1:1).

Quench & Workup: Acidify with 1M HCl to pH < 2 (to decompose excess hydride and

protonate amines). Extract non-basic impurities with diethyl ether (discard organic layer).

Basification: Basify the aqueous layer to pH > 12 using 4M NaOH.

Extraction: Extract the product into dichloromethane (3 x 20 mL). Dry over Na₂SO₄ and

concentrate in vacuo.

Purification: If necessary, purify via Kugelrohr distillation or column chromatography

(DCM/MeOH/NH₄OH).

Synthesis Workflow Visualization
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Caption: Reductive amination pathway for the synthesis of the target chiral amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the

symmetry of the aromatic ring (AA'BB' system) and the distinct electronic environment of the
chiral ethyl chain.

¹H NMR Data (400 MHz, CDCl₃)
The dimethylamino group exerts a strong shielding effect on the ortho protons, shifting them

upfield relative to benzene.

Signal
Shift (δ
ppm)

Multiplicity Integration Assignment
Coupling
(J)

A 7.20 – 7.25 Doublet (d) 2H
Ar-H (meta to

NMe₂)
J ≈ 8.5 Hz

B 6.68 – 6.72 Doublet (d) 2H
Ar-H (ortho to

NMe₂)
J ≈ 8.5 Hz

C 4.02 – 4.08 Quartet (q) 1H Ar-CH-NH₂ J ≈ 6.6 Hz

D 2.92 Singlet (s) 6H -N(CH₃)₂ -

E 1.60 Broad Singlet 2H -NH₂
(Exchangeabl

e)

F 1.36 Doublet (d) 3H -CH-CH₃ J ≈ 6.6 Hz

Interpretation Logic:

AA'BB' System: The aromatic region shows two doublets. The protons ortho to the electron-

donating -NMe₂ group (Signal B) are electron-rich and shielded (upfield ~6.7 ppm). The

protons meta to the -NMe₂ group (Signal A) are less shielded (~7.2 ppm).

Chiral Center: The methine proton (Signal C) appears as a quartet due to coupling with the

adjacent methyl group.

NMe₂: The intense singlet at 2.92 ppm is characteristic of dimethylanilines.
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¹³C NMR Data (100 MHz, CDCl₃)
Signal Shift (δ ppm) Assignment Electronic Effect

1 150.1 Ar-C (ipso to NMe₂)
Strong deshielding

(Inductive/Resonance)

2 135.5 Ar-C (ipso to alkyl) Substituent effect

3 126.8 Ar-C (meta to NMe₂) -

4 112.6 Ar-C (ortho to NMe₂)
Strong shielding

(Resonance donation)

5 51.0 Ar-CH-NH₂
Deshielded by

Nitrogen

6 40.8 -N(CH₃)₂
Standard N-Methyl

shift

7 24.5 -CH-CH₃ Methyl group

Mass Spectrometry (MS)
The mass spectrum is dominated by the stability of the nitrogen-containing fragments. The

molecular ion is distinct, but fragmentation is driven by alpha-cleavage.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ Molecular Ion (M⁺): m/z 164.1

Fragmentation Pathway
The primary fragmentation route involves alpha-cleavage relative to the benzylic amine,

leading to the loss of a methyl radical or the formation of a resonance-stabilized iminium ion.
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m/z Intensity Fragment Ion Mechanism

164 ~20-30% [M]⁺•
Molecular Ion (Stable

aromatic)

149 100% (Base) [M - CH₃]⁺

Alpha-cleavage (loss

of methyl from ethyl

chain)

44 ~40% [CH₃CH=NH₂]⁺
C-C bond cleavage

(loss of aryl group)

120 ~15% [Ar-CH=CH₂]⁺
Loss of amine

(Deamination)

MS Fragmentation Logic Diagram
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m/z 164
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[M - CH3]+
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 α-Cleavage
(Loss of -CH3)

Imine Fragment
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Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in EI-MS for 4-(1-aminoethyl)-N,N-
dimethylaniline.

Infrared (IR) Spectroscopy
The IR spectrum serves as a fingerprint for the functional groups, specifically distinguishing the

primary amine (-NH₂) from the tertiary amine (-NMe₂).
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Frequency (cm⁻¹) Vibration Mode Functional Group Notes

3350, 3280 N-H Stretching Primary Amine (-NH₂)
Weak doublet

(Asym/Sym stretch)

2800 – 3000 C-H Stretching Alkyl / Aromatic
N-CH₃ C-H stretch

often appears <2850

1610, 1520 C=C Stretching Aromatic Ring
Characteristic

"breathing" modes

1350 C-N Stretching Ar-N(Me)₂
Strong band due to

conjugation

810 C-H Bending para-substituted Ar
Out-of-plane (OOP)

bend
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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